![molecular formula C17H14N2O3S B5740426 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone
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Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves several steps, including cyclization, alkylation, and condensation reactions, typically starting from basic phenyl or methoxyphenyl compounds. These processes yield various derivatives with significant structural similarities to the compound of interest, utilizing reagents like chloramine-T or phosphorousoxychloride under specific conditions (Salahuddin et al., 2014), (Rai et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone and similar compounds have been characterized through spectroscopic methods like FTIR, NMR, and X-ray diffraction. These studies reveal the crystalline structure, molecular geometry, and confirm the presence of core functional groups typical of 1,3,4-oxadiazole derivatives (Ustabaş et al., 2017), (Wang et al., 2005).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives encompasses a variety of reactions including nucleophilic substitution, cyclization, and condensation reactions. These compounds typically show reactivity patterns consistent with their functional groups, such as thioether and oxadiazole moieties (Omar et al., 2000).
Physical Properties Analysis
The physical properties, including crystal structure and morphology, of similar 1,3,4-oxadiazole derivatives are often determined through X-ray crystallography, which reveals the specific packing and geometric arrangements within the crystal lattice. Additionally, spectroscopic techniques provide insights into the optical properties of these compounds, crucial for their identification and purity assessment (Jiang et al., 2012).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules are analyzed through various techniques, including computational chemistry and molecular docking studies. These studies help in understanding the compound's behavior in different environments and its potential interactions with biological targets (Viji et al., 2020).
Future Directions
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHJZMKOWPQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone |
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